molecular formula C9H11NO2 B151854 (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 28871-95-6

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B151854
CAS RN: 28871-95-6
M. Wt: 165.19 g/mol
InChI Key: RIVOBMOBWMOLDJ-UMRXKNAASA-N
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Description

“(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” is a chemical compound. It is also known as "(3aR,4R,7S,7aS)-rel-Octahydro-1H-4,7-methanoindene" . The compound has a molecular weight of 136.24 .


Physical And Chemical Properties Analysis

The compound “(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Anticancer and Antimicrobial Applications

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have been synthesized and shown significant anticancer activity against C6 gliocarcinoma cells in rats. These compounds also exhibited antimicrobial activity against human pathogens. Furthermore, they have demonstrated inhibitory effects against human carbonic anhydrase I and II isoenzymes, which are important in various biomedical applications (Kocyigit et al., 2017).

Carbonic Anhydrase Inhibition

Research has shown that novel derivatives of this compound have impressive inhibition of human carbonic anhydrase I and II with low nanomolar Ki values. This suggests potential applications in treating diseases where carbonic anhydrase activity is a factor (Kocyigit et al., 2019).

Antibacterial Activities

The compound and its derivatives have shown promising antibacterial activity. This includes effective inhibition of various strains of bacteria, indicating potential use in antibacterial therapies (Budak et al., 2017).

Chiral Preparation

Optically pure enantiomeric forms of related compounds have been synthesized using lipase-mediated kinetic resolution, highlighting the compound's utility in chiral synthesis applications (Kimura et al., 2002).

Fuel Cell Applications

Crosslinked anion exchange membranes using derivatives of this compound have been prepared, displaying enhanced dimensional stability and mechanical properties. This suggests potential applications in the development of fuel cell technologies (Wang et al., 2018).

Corrosion Inhibition

Novel halogenated cyclic imides containing the methanoisoindole-1,3-dione unit have shown to be effective corrosion inhibitors for carbon steel in acidic solutions. This indicates potential industrial applications in protecting metals from corrosion (Toghan et al., 2021).

Safety And Hazards

The compound is classified under the GHS02 pictogram, indicating that it is flammable . The hazard statement is H228, which means it is flammable solid . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVOBMOBWMOLDJ-UMRXKNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574852
Record name (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS RN

28871-95-6
Record name (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norbornan-endo-2,3-dicarbonacid imide
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